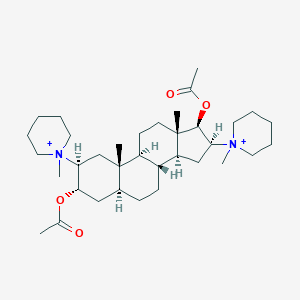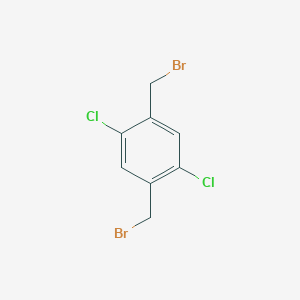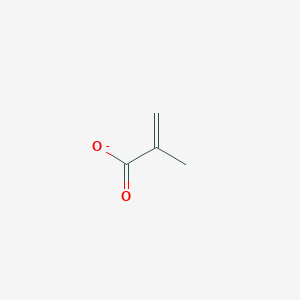
6-ブロモ-2-ナフチル β-D-ガラクトシド
説明
6-bromo-2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an organobromine compound and a beta-D-galactoside. It derives from a 6-bromo-2-naphthol.
科学的研究の応用
生化学アッセイにおける酵素基質
6-ブロモ-2-ナフチル β-D-ガラクトシド: は、β-ガラクトシダーゼの基質として広く使用されています 。このアプリケーションは、化合物の切断に基づいて酵素活性を定量化できる生化学アッセイにおいて重要であり、測定可能な変化をもたらします。
組織化学研究のための発色化合物
発色化合物として、細胞や組織切片内のβ-ガラクトシダーゼ活性を検出するための組織化学において重要な役割を果たします 。酵素の作用により、可視化可能な着色生成物が放出され、細胞プロセスや酵素の局在化に関する貴重な洞察を提供します。
分子遺伝学における研究
分子遺伝学において、6-ブロモ-2-ナフチル β-D-ガラクトシドは遺伝子発現の研究に使用されます。 これは、遺伝子工学実験でレポーター遺伝子としてよく使用されるβ-ガラクトシダーゼの存在を示す指標として機能します 。
微生物学における診断ツール
この化合物は、β-ガラクトシダーゼの基質として機能する能力から、微生物学における有用な診断ツールとなっています。 この基質を加水分解する能力に基づいて、細菌種を同定および鑑別するのに役立ちます 。
細胞生物学における応用
細胞生物学において、6-ブロモ-2-ナフチル β-D-ガラクトシドは、分化や発生などの細胞イベントを追跡するために使用されます。 この化合物の酵素分解は、細胞の成熟における特定の段階に関連付けることができ、研究者にとって視覚的なマーカーを提供します 。
酵素結合免疫吸着アッセイ(ELISA)における使用
この化合物は、β-ガラクトシダーゼに結合した抗体を、6-ブロモ-2-ナフチル β-D-ガラクトシドを含む酵素反応によって検出できるELISA技術で使用できます。これにより、着色生成物が形成されます 。
β-ガラクトシダーゼ阻害剤のスクリーニング
これは、潜在的なβ-ガラクトシダーゼ阻害剤のスクリーニングにも使用されます。 酵素活性の阻害は、着色の発達がないことで測定でき、これは阻害剤としての化合物の有効性を示しています 。
生化学実験室での教育的利用
最後に、6-ブロモ-2-ナフチル β-D-ガラクトシドは、特に生化学のラボコースで、教育的な設定で使用されています。 これにより、学生は酵素と基質の相互作用を視覚的に観察し、酵素動力学の原理を理解することができます 。
生化学分析
Biochemical Properties
6-Bromo-2-naphthyl b-D-galactoside serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product . This property makes it a useful tool in biochemical assays where it can be used to detect the presence and activity of β-glycosidase enzymes .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-2-naphthyl b-D-galactoside is primarily through its interaction with β-glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to the release of a 6-bromo-2-naphthyl moiety and a galactose molecule
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dry, sealed environment, preferably in a freezer under -20°C to maintain its stability .
Metabolic Pathways
Given its structure, it is likely metabolized by β-glycosidases, which cleave its glycosidic bond to release a galactose molecule .
特性
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-LYYZXLFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165959 | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-30-2 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?
A1: 6-Bromo-2-naphthyl beta-D-galactopyranoside acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].
Q2: What makes 6-Bromo-2-naphthyl beta-D-galactopyranoside useful for detecting extracellular β-galactosidase activity in plants?
A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].
Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?
A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing 6-Bromo-2-naphthyl beta-D-galactopyranoside as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















